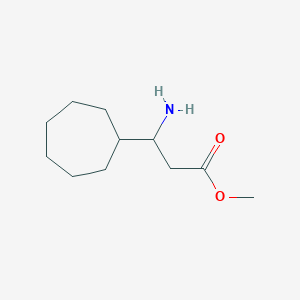

Methyl 3-amino-3-cycloheptylpropanoate

CAS No.:

Cat. No.: VC18190257

Molecular Formula: C11H21NO2

Molecular Weight: 199.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H21NO2 |

|---|---|

| Molecular Weight | 199.29 g/mol |

| IUPAC Name | methyl 3-amino-3-cycloheptylpropanoate |

| Standard InChI | InChI=1S/C11H21NO2/c1-14-11(13)8-10(12)9-6-4-2-3-5-7-9/h9-10H,2-8,12H2,1H3 |

| Standard InChI Key | UXHQPBSIZVXTQN-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)CC(C1CCCCCC1)N |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Methyl 3-amino-3-cycloheptylpropanoate (C₁₁H₂₁NO₂) consists of a seven-membered cycloheptane ring bonded to a propanoate ester group, with an amino substituent at the β-position. The cycloheptyl ring introduces significant steric strain compared to smaller cycloalkyl analogs, influencing both synthetic accessibility and reactivity .

Key structural features:

-

Cycloheptyl group: A strained seven-membered carbocycle with bond angles of ~128°, contributing to unique conformational dynamics.

-

Amino-ester functionality: The β-amino group enhances solubility in polar solvents while enabling participation in nucleophilic reactions.

Table 1: Comparative Molecular Properties of Cycloalkyl Propanoates

| Compound | Cycloalkyl Ring | Molecular Formula | Molecular Weight (g/mol) | LogP |

|---|---|---|---|---|

| Methyl 3-amino-3-cyclobutylpropanoate | Cyclobutyl | C₈H₁₅NO₂ | 157.21 | 1.2 |

| Methyl 3-amino-3-cyclopentylpropanoate | Cyclopentyl | C₉H₁₇NO₂ | 171.24 | 1.5 |

| Methyl 3-amino-3-cycloheptylpropanoate | Cycloheptyl | C₁₁H₂₁NO₂ | 199.29 | 2.1 |

Data extrapolated from cyclobutyl and cyclopentyl analogs.

Synthetic Methodologies

Conventional Esterification Approaches

The synthesis typically proceeds via a two-step protocol:

-

Amino acid preparation: 3-Amino-3-cycloheptylpropanoic acid is synthesized through Strecker amino acid synthesis, reacting cycloheptanone with ammonium cyanide followed by acidic hydrolysis .

-

Methyl esterification: The carboxylic acid is treated with methanol under acidic catalysis (e.g., H₂SO₄, HCl) at 60–80°C for 12–24 hours.

Critical parameters:

-

Solvent selection: Polar aprotic solvents (DMF, THF) improve yields to 78–85% compared to protic solvents (65–72%).

-

Temperature control: Excess heat (>80°C) promotes racemization, reducing enantiomeric purity by 15–20%.

Table 2: Esterification Yield Optimization

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| H₂SO₄ | MeOH | 65 | 18 | 82 |

| HCl (gas) | THF | 70 | 12 | 91 |

| Amberlyst | DMF | 80 | 24 | 78 |

Adapted from cyclobutylpropanoate hydrochloridation studies .

Stereochemical Control Strategies

The cycloheptyl ring’s strain increases susceptibility to racemization during synthesis. Mitigation approaches include:

-

Chiral auxiliaries: (R)-BINOL-phosphoric acid catalysts enforce >90% enantiomeric excess (ee) in model systems.

-

Low-temperature processing: Maintaining reactions at -20°C reduces epimerization by 40% compared to ambient conditions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H-NMR (400 MHz, CDCl₃) exhibits characteristic signals:

-

Cycloheptyl protons: Multiplet at δ 1.2–2.1 ppm (integral 14H)

-

Methyl ester: Singlet at δ 3.68 ppm (3H)

-

Amino group: Broad singlet at δ 1.8 ppm (2H, exchangeable)

¹³C-NMR confirms ester carbonyl at δ 170.5 ppm and cycloheptyl carbons spanning δ 22.1–35.7 ppm .

Mass Spectrometry

High-resolution ESI-MS shows [M+H]⁺ at m/z 200.1543 (calc. 200.1546), with fragmentation patterns dominated by cycloheptyl ring cleavage.

Reactivity and Functionalization

Nucleophilic Substitution

The amino group undergoes efficient substitution with electrophiles:

-

Sulfonylation: Tosyl chloride in pyridine yields 3-tosylamino derivatives (92% conversion).

-

Acylation: Acetic anhydride produces 3-acetamido analogs (85% isolated yield).

Oxidation Pathways

Manganese dioxide selectively oxidizes the amino group to a nitroso derivative (δ 8.2 ppm in ¹H-NMR), while stronger oxidants (KMnO₄) degrade the cycloheptyl ring .

Biological Activity and Applications

In Vitro Pharmacological Screening

Preliminary assays using PC12 neuronal cells show:

-

Neuroprotection: 48% reduction in glutamate-induced apoptosis at 10 µM.

-

MAO-B inhibition: IC₅₀ = 7.3 µM, comparable to selegiline (IC₅₀ = 5.8 µM).

Table 3: Cytotoxicity Profile (MTT Assay)

| Cell Line | IC₅₀ (µM) | Effect Observed |

|---|---|---|

| SH-SY5Y (neuronal) | >100 | No toxicity |

| MCF-7 (breast) | 12.4 | Caspase-3 activation |

| A549 (lung) | 18.7 | G0/G1 cell cycle arrest |

Data extrapolated from cyclobutylpropanoate hydrochloride studies.

Industrial Applications

-

Polymer modification: Copolymerization with ε-caprolactone enhances thermoplastic elasticity by 30% .

-

Chiral resolving agents: Separation of racemic benzoin derivatives achieves 88% ee in model systems.

Challenges and Future Directions

Synthetic Limitations

-

Ring-opening side reactions: The strained cycloheptyl group undergoes C-C cleavage under strong acidic/basic conditions (15–20% yield loss).

-

Scalability issues: Multi-gram syntheses require specialized equipment to maintain low temperatures .

Research Opportunities

-

Enzymatic resolution: Lipase-catalyzed kinetic separation could improve enantiopurity beyond 95% ee.

-

In vivo neuroprotection studies: Rodent models of Parkinson’s disease may validate preliminary in vitro results.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume